

Mass Spectrometry of Ethyl 4-iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-iodobenzoate

Cat. No.: B015932

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This guide provides an in-depth analysis of the mass spectrometry of **Ethyl 4-iodobenzoate**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fragmentation patterns under electron ionization, detailed experimental protocols for its analysis, and a summary of its key mass spectral data.

Compound Information

Property	Value
Chemical Name	Ethyl 4-iodobenzoate
Synonyms	p-Iodobenzoic acid ethyl ester, Benzoic acid, 4-iodo-, ethyl ester
CAS Number	51934-41-9[1][2]
Molecular Formula	C ₉ H ₉ IO ₂ [1][2]
Molecular Weight	276.07 g/mol [1][2]

Mass Spectrometry Data

The mass spectrum of **Ethyl 4-iodobenzoate** is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The data presented here is based on Electron Ionization (EI) mass spectrometry.

Quantitative Mass Spectral Data

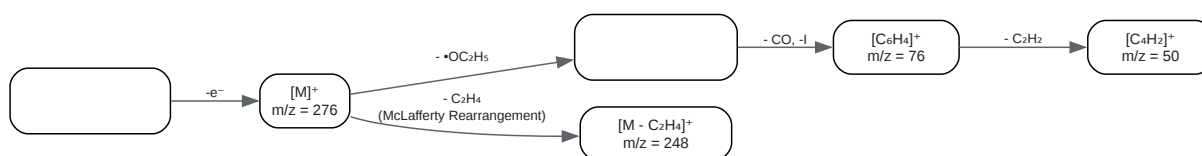
The following table summarizes the major ions observed in the electron ionization mass spectrum of **Ethyl 4-iodobenzoate**, their mass-to-charge ratio (m/z), and their relative intensity.

m/z	Relative Intensity (%)	Proposed Fragment Ion
276	40.40	$[M]^+$ (Molecular Ion)
248	38.79	$[M - C_2H_4]^+$
231	99.99 (Base Peak)	$[M - OC_2H_5]^+$
76	45.29	$[C_6H_4]^+$
50	27.52	$[C_4H_2]^+$

Data sourced from MassBank of North America (MoNA) and the National Institute of Standards and Technology (NIST) database.[3]

Fragmentation Pathway

Under electron ionization, **Ethyl 4-iodobenzoate** undergoes a series of fragmentation events. The proposed fragmentation pathway is initiated by the loss of an electron to form the molecular ion (m/z 276). Subsequent fragmentation follows predictable pathways for benzoate esters, including the loss of an ethoxy radical and neutral ethylene, as well as cleavage of the aromatic ring.



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Proposed fragmentation pathway of **Ethyl 4-iodobenzoate**.

Experimental Protocols

The following is a representative experimental protocol for the analysis of **Ethyl 4-iodobenzoate** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on established methods for the analysis of aromatic compounds.^{[4][5][6]}

Sample Preparation

- **Solvent Selection:** Use a high-purity volatile solvent such as dichloromethane or hexane.
- **Concentration:** Prepare a dilute solution of **Ethyl 4-iodobenzoate** in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.
- **Vialing:** Transfer the sample to a 2 mL autosampler vial with a screw cap and septum.

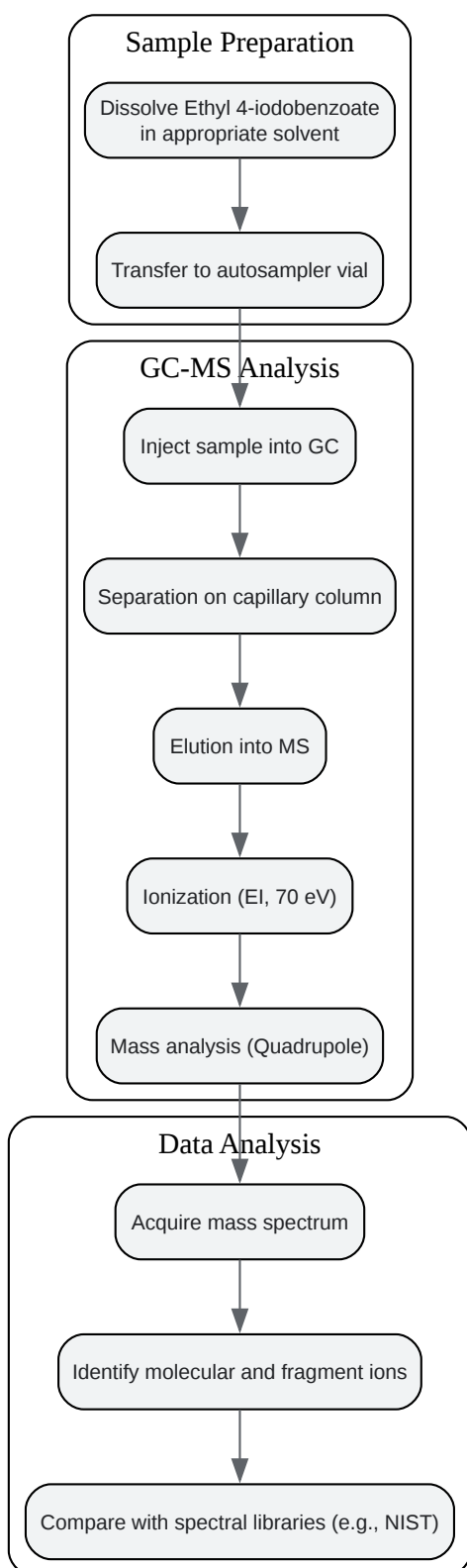
Gas Chromatography (GC) Conditions

Parameter	Value
Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 - 1.5 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless or Split (e.g., 20:1)
Oven Program	- Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C

Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Mass Range	m/z 40-400
Scan Rate	2 scans/sec

The workflow for a typical GC-MS experiment for the analysis of **Ethyl 4-iodobenzoate** is illustrated below.



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References

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